![molecular formula C14H15NS B14558374 4-[(4-Ethylphenyl)sulfanyl]aniline CAS No. 62248-48-0](/img/structure/B14558374.png)
4-[(4-Ethylphenyl)sulfanyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Ethylphenyl)sulfanyl]aniline is an organic compound that belongs to the class of anilines It features a sulfanyl group attached to a phenyl ring, which is further substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylphenyl)sulfanyl]aniline typically involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . One common method involves the reaction of 4-ethylthiophenol with 4-chloroaniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylphenyl)sulfanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted anilines, and thiol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Ethylphenyl)sulfanyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the aniline moiety can undergo electrophilic aromatic substitution. These interactions can modulate various biological processes, including enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylphenyl)sulfanyl]aniline: Similar structure but with a methyl group instead of an ethyl group.
4-[(4-Chlorophenyl)sulfanyl]aniline: Contains a chlorine atom instead of an ethyl group.
4-[(4-Nitrophenyl)sulfanyl]aniline: Features a nitro group in place of the ethyl group.
Uniqueness
4-[(4-Ethylphenyl)sulfanyl]aniline is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from its analogs.
Properties
CAS No. |
62248-48-0 |
|---|---|
Molecular Formula |
C14H15NS |
Molecular Weight |
229.34 g/mol |
IUPAC Name |
4-(4-ethylphenyl)sulfanylaniline |
InChI |
InChI=1S/C14H15NS/c1-2-11-3-7-13(8-4-11)16-14-9-5-12(15)6-10-14/h3-10H,2,15H2,1H3 |
InChI Key |
YIRUXYOICBIMQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(3-methoxyphenyl)methyl]amino}-3-oxobutanoate](/img/structure/B14558294.png)
![1-(Benzenesulfonyl)-6,6-dimethylbicyclo[3.1.0]hexan-2-one](/img/structure/B14558303.png)
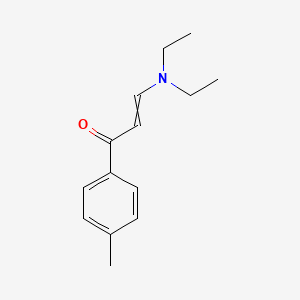
![2-Benzoxazolamine, N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14558315.png)
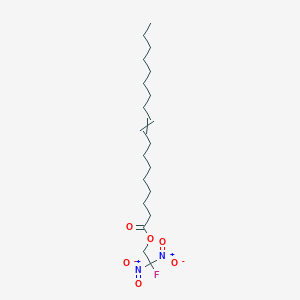
![(Z)-[(2-methoxycarbonylphenyl)hydrazinylidene]-oxido-phenylazanium](/img/structure/B14558324.png)
![1-[(Benzenesulfinyl)methyl]-1H-indole](/img/structure/B14558325.png)
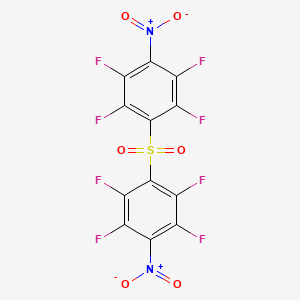
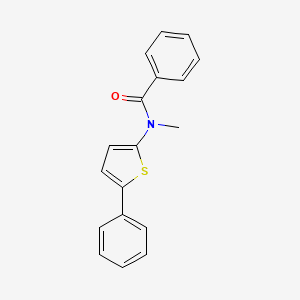
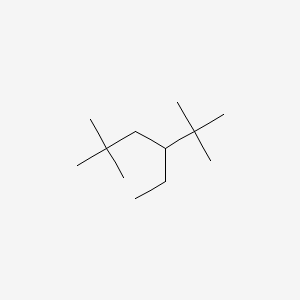
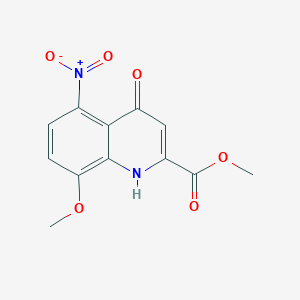
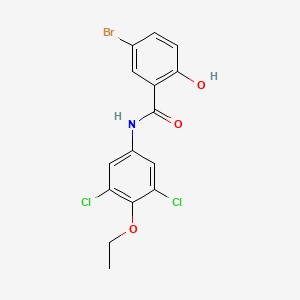
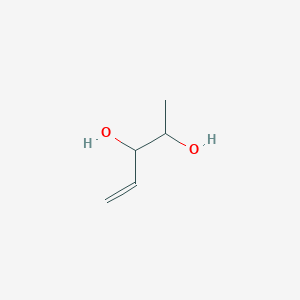
![6-[(4-Chlorophenoxy)methyl]-4-(3-methoxyphenyl)morpholin-2-one](/img/structure/B14558387.png)
